Home > Products > Screening Compounds P9296 > Eicosapentaenoyl Ethanolamide
Eicosapentaenoyl Ethanolamide - 109001-03-8

Eicosapentaenoyl Ethanolamide

Catalog Number: EVT-383628
CAS Number: 109001-03-8
Molecular Formula: C22H35NO2
Molecular Weight: 345.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eicosapentaenoyl ethanolamide (EPEA) is a naturally occurring lipid signaling molecule classified as an N-acylethanolamine (NAE). [] It is an endogenous analog of anandamide and a structural analog of docosahexaenoyl ethanolamide (DHEA), both belonging to the endocannabinoid family. [, ] EPEA is derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). [, ] Although EPEA can bind to cannabinoid receptors, its anti-proliferative potency suggests that its mechanism of action may not primarily involve these receptors. [] EPEA plays a role in various physiological processes, including immunomodulation, anti-inflammation, and potentially influencing social behavior in animal models. [, , ]

Future Directions

While EPEA demonstrates promising biological activities, its precise mechanisms of action remain to be fully elucidated. [, ] Future research should focus on identifying the specific molecular targets and signaling pathways involved in mediating EPEA's effects.

The promising preclinical data on EPEA's anti-inflammatory, anti-proliferative, and potential metabolic effects warrant further investigation into its therapeutic potential in human diseases. [, , , ] Clinical trials are needed to assess its efficacy and safety in humans.

Recent findings indicate that a significant portion of EPEA circulates in an esterified form, with levels significantly higher than free EPEA. [] Future studies should investigate the biological significance of esterified EPEA, its potential role as a reservoir of free EPEA, and its contribution to the overall effects attributed to this endocannabinoid.

Given its presence in the brain and its anti-inflammatory properties, further research is needed to explore the specific role of EPEA in neuroinflammation. [, , ] Understanding its involvement in neuroinflammatory processes could lead to new therapeutic avenues for neurological disorders.

Docosahexaenoyl Ethanolamide (DHEA)

  • Compound Description: Docosahexaenoyl ethanolamide (DHEA) is an endocannabinoid, meaning it's an endogenous lipid that binds to cannabinoid receptors. Like EPEA, it's derived from omega-3 fatty acids and has shown anti-inflammatory and anti-proliferative effects in various studies, including those on prostate cancer cells. []
  • Relevance: DHEA is structurally similar to EPEA, both being long-chain N-acyl ethanolamides, with DHEA derived from docosahexaenoic acid (DHA) and EPEA from eicosapentaenoic acid (EPA). They often co-occur and are studied together in the context of dietary omega-3 intake and their impact on inflammation. [, , ]

Anandamide (AEA)

  • Compound Description: Anandamide (AEA) is an endocannabinoid that plays a role in various physiological processes, including mood, appetite, and pain perception. [, ] It is derived from arachidonic acid, an omega-6 fatty acid.
  • Relevance: Although structurally different from EPEA (AEA being derived from an omega-6 fatty acid), both are endocannabinoids and their levels can be influenced by dietary intake of their respective precursor fatty acids. They are often studied together in the context of endocannabinoid system regulation. [, , ]

Docosahexaenoyl Glycerol (DHG)

  • Compound Description: Docosahexaenoyl glycerol (DHG) is a glycerol ester of docosahexaenoic acid (DHA). While not an endocannabinoid like EPEA, it is another important DHA-derived bioactive lipid. []
  • Relevance: DHG and EPEA are both derived from omega-3 fatty acids and contribute to the beneficial health effects associated with their intake. Research suggests a potential correlation between dietary DHA and DHG levels in human milk. []

Epoxydocosapentaenoic Acid-Ethanolamide (EDP-EA)

  • Compound Description: Epoxydocosapentaenoic Acid-Ethanolamide (EDP-EA) is an omega-3 epoxide formed through the enzymatic oxidation of EPEA by cytochrome P450s. EDP-EA exhibits anti-inflammatory properties, potentially by activating cannabinoid receptor 2. []
  • Relevance: EDP-EA is a direct metabolite of EPEA, formed by enzymatic conversion. It highlights the further metabolic actions of EPEA within the body. []

Resolvin D1 (RvD1)

  • Compound Description: Resolvin D1 (RvD1) is a specialized pro-resolving mediator (SPM) derived from DHA. SPMs are involved in resolving inflammation and promoting tissue repair. []
  • Relevance: While not structurally related to EPEA, RvD1 is relevant because both are produced from omega-3 fatty acids and contribute to the anti-inflammatory effects observed with increased intake of these fatty acids, like those found in fish oil. [, ]

Maresin 1 (MaR1)

  • Compound Description: Maresin 1 (MaR1) is another specialized pro-resolving mediator (SPM) derived from DHA, contributing to the resolution of inflammation. []
  • Relevance: Similar to RvD1, MaR1's relevance to EPEA lies in their shared origin from omega-3 fatty acids and their roles in the body's response to inflammation. [, ]
Synthesis Analysis

Eicosapentaenoyl ethanolamide can be synthesized through several methods, with enzymatic amidation being one of the most effective. A notable approach involves using eicosapentaenoic acid ethyl ester as the acyl donor in a reaction catalyzed by Lipozyme 435, a commercially available enzyme.

Technical Details

  1. Enzymatic Amidation: The synthesis typically occurs in a solvent-free system to enhance yield and reduce environmental impact. The reaction conditions include:
    • Temperature: Approximately 50°C
    • Reaction Time: Varies but can extend up to several hours for optimal conversion.
    • Yield: High yields (up to 90%) can be achieved depending on the substrate concentration and enzyme activity.
  2. Characterization: The synthesized eicosapentaenoyl ethanolamide is characterized using techniques such as:
    • Electrospray Ionization Mass Spectrometry
    • Nuclear Magnetic Resonance Spectroscopy
    • Infrared Spectroscopy

These methods confirm the structure and purity of the compound post-synthesis.

Molecular Structure Analysis

Eicosapentaenoyl ethanolamide has a complex molecular structure characterized by its long hydrocarbon chain derived from eicosapentaenoic acid.

Structure Data

  • Chemical Formula: C22_{22}H37_{37}N
  • Molecular Weight: Approximately 339.54 g/mol
  • Structural Features:
    • Contains five double bonds (polyunsaturated)
    • Amide functional group linking the eicosapentaenoic acid moiety to ethanolamine

The spatial arrangement of these components contributes to its biological activity.

Chemical Reactions Analysis

Eicosapentaenoyl ethanolamide participates in various biochemical reactions within the body, particularly those involving lipid signaling pathways.

Reactions and Technical Details

  1. Binding to Receptors: Eicosapentaenoyl ethanolamide can bind to cannabinoid receptors, influencing pain perception and inflammation.
  2. Metabolism: It undergoes hydrolysis by specific enzymes, leading to the release of eicosapentaenoic acid and ethanolamine, which can further participate in metabolic pathways.
  3. Cytokine Regulation: Research indicates that eicosapentaenoyl ethanolamide modulates cytokine production in immune cells, affecting inflammatory responses.
Mechanism of Action

The mechanism of action for eicosapentaenoyl ethanolamide primarily involves its interaction with cannabinoid receptors and other lipid signaling pathways.

Process and Data

  1. Receptor Activation: Eicosapentaenoyl ethanolamide acts as an agonist at cannabinoid receptors, leading to downstream signaling that affects cell proliferation and differentiation.
  2. Anti-inflammatory Effects: Studies have shown that it reduces pro-inflammatory cytokine levels in various cell types, suggesting a protective role against chronic inflammatory conditions.
  3. Neuroprotective Actions: By modulating neurotransmitter release and neuronal signaling pathways, eicosapentaenoyl ethanolamide may provide neuroprotective effects in models of neurodegeneration.
Physical and Chemical Properties Analysis

Eicosapentaenoyl ethanolamide exhibits distinct physical and chemical properties that influence its biological activity.

Physical Properties

  • Appearance: Typically exists as a viscous oil or solid depending on purity and formulation.
  • Solubility: Soluble in organic solvents such as ethanol; limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Sensitive to oxidation; storage under inert conditions is recommended.
  • Reactivity: Engages in typical reactions for lipids, including oxidation and hydrolysis.

Relevant studies have indicated that maintaining stability during synthesis and storage is crucial for preserving its bioactivity.

Applications

Eicosapentaenoyl ethanolamide has garnered attention for its potential applications across various scientific fields:

  1. Pharmaceutical Research: Investigated for its anti-inflammatory properties in conditions like psoriasis and asthma.
  2. Neuroscience: Explored for neuroprotective effects in models of neurodegenerative diseases.
  3. Nutritional Science: Studied for potential benefits in dietary supplementation aimed at enhancing omega-3 fatty acid intake.

Recent studies emphasize its role in regulating cytokine synthesis, highlighting its therapeutic potential in managing inflammatory diseases . Further research continues to explore the breadth of applications for this compound within clinical settings.

Introduction to Eicosapentaenoyl Ethanolamide (EPEA)

Structural and Biochemical Characterization of EPEA

EPEA (molecular formula: C₂₂H₃₅NO₂; molecular weight: 345.52 g/mol) comprises a 20-carbon eicosapentaenoic acid chain conjugated to ethanolamine via an amide bond. Its structure features five cis double bonds at positions 5,8,11,14,17—a configuration critical for bioactivity [7]. The extended PUFA chain creates a curved molecular geometry distinct from saturated or monounsaturated NAEs, enhancing membrane fluidity and receptor interaction dynamics [1].

Receptor Binding and Signaling

EPEA acts as a partial agonist of cannabinoid receptors, with higher affinity for CB₂ (EC₅₀ = 2.1 nM) than CB₁ (EC₅₀ = 0.1 nM) in transfected cell systems [1] [6]. This immunomodulatory preference distinguishes it from AEA (Table 1). Beyond cannabinoid receptors, EPEA activates peroxisome proliferator-activated receptor gamma (PPARγ) and transient receptor potential vanilloid 1 (TRPV1), contributing to anti-inflammatory and neuroprotective effects [6] [9].

Table 1: Receptor Affinities of EPEA Compared to Key Endocannabinoids

CompoundCB₁ EC₅₀ (nM)CB₂ EC₅₀ (nM)Primary Signaling Pathways
EPEA0.1*2.1*CB₂ > CB₁, PPARγ, TRPV1
Anandamide (AEA)0.71352CB₁, TRPV1
2-AG0.30.5CB₁/CB₂ dual agonist
Data from competitive binding assays in CB-transfected cell lines [1] [6].

Metabolically, EPEA is hydrolyzed by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), yielding free EPA and ethanolamine [7]. Its oxidative metabolism via cyclooxygenase-2 (COX-2) generates novel epoxy and hydroxy derivatives with unique bioactivities, such as 17,18-epoxyeicosatetraenoyl ethanolamide (17,18-EEQ-EA), a potent anti-inflammatory metabolite [1].

Biosynthetic Pathways of Omega-3 Fatty Acid Ethanolamides

EPEA biosynthesis occurs through enzymatic and non-enzymatic routes, with precursor availability and enzymatic activity dictating tissue-specific concentrations.

Primary Enzymatic Pathways

The canonical pathway involves:

  • Phospholipid Remodeling: EPA incorporates into membrane phospholipids (e.g., phosphatidylethanolamine) via acyltransferases.
  • N-Acylphosphatidylethanolamine (NAPE) Formation: N-Acyltransferase (NAT) transfers EPA from phospholipids to phosphatidylethanolamine, generating N-eicosapentaenoyl-phosphatidylethanolamine (EPA-NAPE).
  • Cleavage to EPEA: Phospholipase D (NAPE-PLD) hydrolyzes EPA-NAPE to release EPEA [1] [6].

Alternative pathways exist, particularly in tissues with low NAPE-PLD expression:

  • ABHD4-Dependent Route: α/β-Hydrolase domain 4 (ABHD4) cleaves EPA-NAPE to yield glycerophospho-EPEA, which is then hydrolyzed by glycerophosphodiesterase (GDE1) to EPEA [9].
  • Phospholipase C/Protein Tyrosine Phosphatase: Generates phospho-EPEA, dephosphorylated to EPEA by PTPN22 [9].

Table 2: Enzymatic Pathways for EPEA Biosynthesis

PathwayKey EnzymesTissue PrevalenceRegulatory Factors
NAPE-PLD-dependentNAT, NAPE-PLDBrain, liverCalcium-dependent activation
ABHD4/GDE1-dependentABHD4, GDE1Immune cells, skinInflammation-induced expression
PLC/PTPN22-dependentPLC, PTPN22Peripheral tissuesHormonal signaling

Influence of Dietary EPA

Tissue EPEA levels correlate directly with EPA availability. Dietary EPA supplementation in rodents elevates EPEA concentrations by 3- to 5-fold in the brain, liver, and adipose tissue [1] [6]. Similarly, human studies show increased EPEA in cerebrospinal fluid following omega-3-rich diets [5]. This nutritional dependency positions EPEA as a mediator of omega-3 fatty acid benefits.

Distribution in Biological Systems: Brain, Immune Cells, and Peripheral Tissues

EPEA exhibits tissue-specific distribution, reflecting localized biosynthesis and function.

Central Nervous System

EPEA is detectable in the brain (cortex, hippocampus) and cerebrospinal fluid (CSF), though at lower concentrations than its docosahexaenoic acid (DHA)-derived counterpart synaptamide (DHEA). In human CSF, baseline EPEA levels average 1.65 pg/mL, rising significantly during viral neuroinfections [5]. In vitro studies demonstrate EPEA synthesis in neurons and glia, where it modulates synaptic plasticity and neuroinflammatory responses via CB₂ and PPARγ [1] [2]. Notably, olfactory ensheathing cells (OECs)—glia critical for neural repair—respond to EPEA with reduced pro-inflammatory cytokine production and enhanced anti-inflammatory IL-10 expression [2].

Immune System

EPEA accumulates in immune cells (macrophages, leukocytes) and inflamed tissues. In engineered psoriatic skin models, EPEA concentrations increase 28.6-fold after alpha-linolenic acid (ALA) supplementation, correlating with reduced keratinocyte hyperproliferation and epidermal thickening [9]. This occurs via CB₁-dependent inhibition of proliferation marker Ki67 and downregulation of pro-inflammatory cytokines. Similarly, EPEA reduces lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages by suppressing NF-κB nuclear translocation [9].

Table 3: EPEA Distribution Across Biological Systems

Tissue/SystemBasal LevelChanges in PathologyFunctional Outcomes
Brain parenchymaLow (undetectable–50 pg/g)↑ During neuroinflammationNeuroprotection, synaptic modulation
CSF1.65 pg/mL↑ 3-fold in viral meningitisResolution of neuroinflammation
Skin epidermisTrace↑ 28.6-fold post-ALA treatmentAnti-proliferative (psoriasis)
Immune cellsVariable↑ With EPA supplementationReduced cytokine production

Peripheral Tissues

EPEA is enriched in EPA-metabolizing organs:

  • Liver: EPA-incorporating hepatocytes generate EPEA, which regulates lipid metabolism via PPARγ activation [6].
  • Adipose Tissue: Dietary EPA elevates EPEA in white adipose tissue, where it inhibits adipocyte inflammation and enhances insulin sensitivity [1] [6].
  • Circulatory System: EPEA is detectable in plasma, though rapid hydrolysis by FAAH limits its half-life [7].

Properties

CAS Number

109001-03-8

Product Name

Eicosapentaenoyl Ethanolamide

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-N-(2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide

Molecular Formula

C22H35NO2

Molecular Weight

345.5 g/mol

InChI

InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI Key

OVKKNJPJQKTXIT-JLNKQSITSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO

Synonyms

EPEA

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.